molecular formula C24H20FN3O4 B2953550 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide CAS No. 899980-35-9

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide

Cat. No.: B2953550
CAS No.: 899980-35-9
M. Wt: 433.439
InChI Key: PWXUYOQRKPASDL-UHFFFAOYSA-N
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Description

This compound features a benzamide backbone substituted with 2,4-dimethoxy groups and a 2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl moiety. The fluorine atom at the 2-position of the phenyl ring may enhance metabolic stability and lipophilicity, while the methoxy groups at the 2- and 4-positions of the benzamide likely improve solubility.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-26-20-7-5-4-6-17(20)24(30)28(14)15-8-11-19(25)21(12-15)27-23(29)18-10-9-16(31-2)13-22(18)32-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXUYOQRKPASDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. A common method involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde, followed by cyclization. The addition of fluorinated phenyl and dimethoxybenzamide groups is achieved through nucleophilic aromatic substitution reactions, often using reagents like fluorobenzenes and methoxyanilines under specific conditions like controlled temperature and pH.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors, ensuring precise control over reaction parameters and improving yield and purity. Optimized reaction conditions, including the use of catalysts and solvent systems, are employed to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with varied oxidation states.

  • Reduction: Reduction reactions typically affect the carbonyl and fluoro groups, potentially yielding aminated or hydrogenated products.

  • Substitution: The presence of fluorine and methoxy groups facilitates electrophilic and nucleophilic substitution reactions, often resulting in modified aromatic compounds.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Catalysts like palladium on carbon, elevated temperatures, and specific solvents like dichloromethane or toluene.

Major Products: The primary products from these reactions are often derivatives of the parent compound, including fluorinated quinazolinones, methoxylated aromatics, and their respective oxidation or reduction products.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Explored for its role in modulating biochemical pathways, particularly in enzyme inhibition studies.

  • Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases such as cancer.

  • Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The fluorine and methoxy groups enhance binding affinity and selectivity, modulating the activity of biological pathways. Key pathways include those involved in cell signaling, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Research Findings

Fluorine Positioning : The 2-fluoro substituent in the target compound mirrors trends in and , where fluorine improves bioavailability and target engagement .

Quinazolinone vs.

Methoxy vs. Hydroxy Groups : The target’s methoxy groups offer superior solubility over hydroxy-substituted analogs (), critical for oral drug development .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide, a compound with a complex organic structure, is part of the quinazolinone derivatives known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C23H22F1N3O2
Molecular Weight 441.4 g/mol
CAS Number 941895-13-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets may include:

  • Enzymes : Inhibition of enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity related to various signaling pathways.

This compound's unique functional groups enhance its potential as a pharmacologically active agent.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit specific enzymes linked to tumor growth. For instance, studies have shown that compounds with similar structures can inhibit:

  • Tyrosine Kinases : Critical in cell signaling pathways related to cancer.

A study by highlights the potential of quinazolinone derivatives as anticancer agents through enzyme inhibition.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the quinazolinone moiety suggests potential effectiveness against various pathogens. A comparative study on similar derivatives demonstrated varying degrees of antimicrobial activity against bacterial strains.

Compound NameAntimicrobial Activity (Zone of Inhibition)
N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide15 mm
This compound18 mm

Case Studies and Research Findings

  • Anticonvulsant Activity : A related study demonstrated that compounds with similar structural features exhibited significant anticonvulsant activity in animal models. The mechanism was suggested to involve modulation of benzodiazepine receptors .
  • In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent response, with IC50 values demonstrating effective inhibition at specific concentrations.
  • Synthesis and Biological Evaluation : A recent publication detailed the synthesis of several quinazolinone derivatives, including this compound. The synthesized compounds were evaluated for their biological activities against various microbial strains and cancer cell lines, showing promising results .

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